![molecular formula C15H22N2O2S2 B2492385 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide CAS No. 2415472-50-1](/img/structure/B2492385.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide, also known as TMX-202, is a novel small molecule that has been developed for its potential therapeutic applications. It is a thiophene-containing compound that has been synthesized through a multi-step organic synthesis process. TMX-202 has been found to have promising properties in various scientific research applications, including its potential as an anticancer agent.
Mechanism of Action
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and radiosensitizing effects, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide in lab experiments is its potency and specificity against cancer cells. However, one limitation of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the investigation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of more potent and selective analogs of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. Another direction is the investigation of the potential of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide and to optimize its use in cancer treatment.
Synthesis Methods
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the thiophene ring, and the attachment of the oxan-4-ylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been described in detail in a published research article by the developers of the compound.
Scientific Research Applications
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has also been investigated for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-6-19-7-3-15)17-4-9-20-10-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZDFJUINKNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)
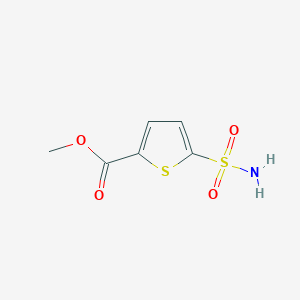
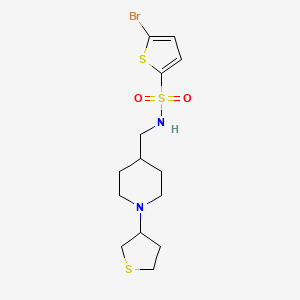
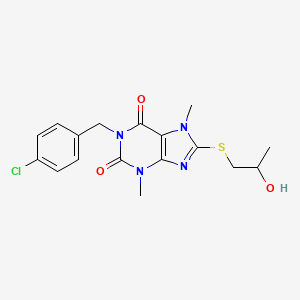
![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)
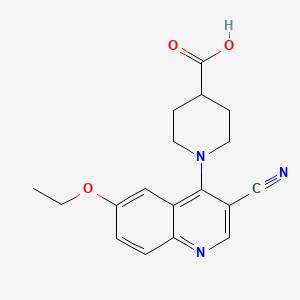
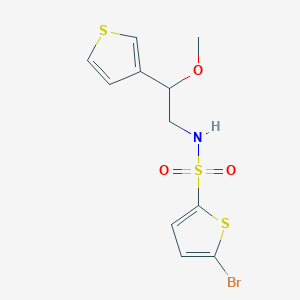
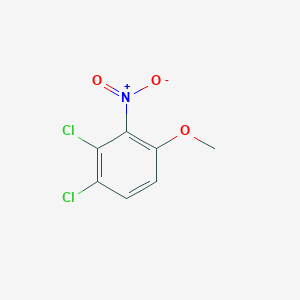
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)